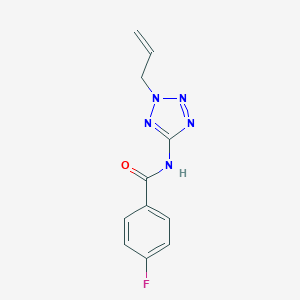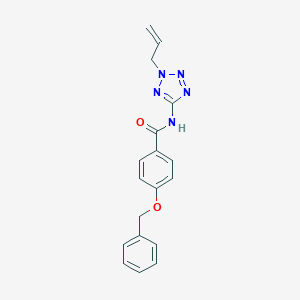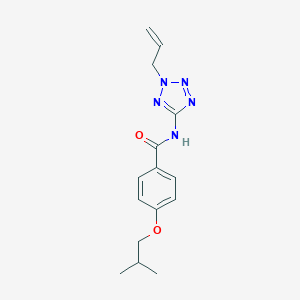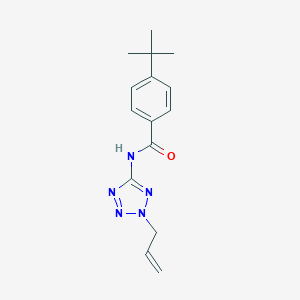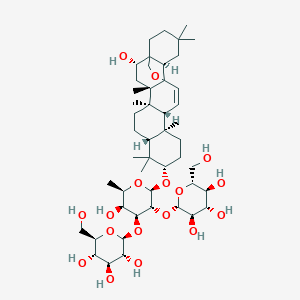
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide, also known as ATEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ATEB belongs to the class of tetrazole-based compounds, which have shown promising biological activities.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Inflammation is also believed to be inhibited by this compound through the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Inflammation is also inhibited by this compound, as it can reduce the production of pro-inflammatory cytokines. This leads to the reduction of inflammation and associated symptoms such as pain and swelling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and is stable under normal laboratory conditions. It has also been found to have low toxicity, making it a safe compound to work with.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. It may also have off-target effects that could interfere with experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide. In medicine, further studies are needed to determine its efficacy and safety as an anticancer and anti-inflammatory agent in vivo. Studies are also needed to investigate its potential as a drug delivery system for targeted therapy.
In agriculture, further studies are needed to determine the effectiveness of this compound as a herbicide and its potential environmental impact. Studies are also needed to investigate its potential as a growth regulator for crops.
In materials science, further studies are needed to investigate the properties and potential applications of metal-organic frameworks synthesized using this compound as a building block. Studies are also needed to investigate the potential of this compound-based materials for use in energy storage and conversion applications.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various scientific fields. Its synthesis method is relatively simple, and it has been found to have low toxicity. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide involves the reaction of 4-ethylbenzoyl chloride with 2-allyl-2H-tetrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-4-ethylbenzamide has been extensively studied in various scientific fields due to its potential applications. In medicine, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and also induce apoptosis. This compound has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, this compound has been studied as a potential herbicide. It has been found to inhibit the growth of various weed species, making it a potential alternative to current herbicides that have negative environmental impacts.
In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.
Eigenschaften
Molekularformel |
C13H15N5O |
|---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
4-ethyl-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C13H15N5O/c1-3-9-18-16-13(15-17-18)14-12(19)11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H,14,16,19) |
InChI-Schlüssel |
PIHMCLYHXCTJGN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








